molecular formula C20H22N4O2S B2887489 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 1105247-74-2

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2887489
CAS No.: 1105247-74-2
M. Wt: 382.48
InChI Key: NDPFVDRPHFGEPV-UHFFFAOYSA-N
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Description

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring

Scientific Research Applications

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Future Directions

The potential applications and future directions for this compound would likely depend on its properties and reactivity . It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the thiadiazole-furan intermediate with N-phenethylpiperidine-1-carboxamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Mechanism of Action

The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria, or it may interact with cellular receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide stands out due to its unique combination of a furan ring, a thiadiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-20(21-11-8-15-5-2-1-3-6-15)24-12-9-16(10-13-24)18-22-23-19(27-18)17-7-4-14-26-17/h1-7,14,16H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPFVDRPHFGEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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